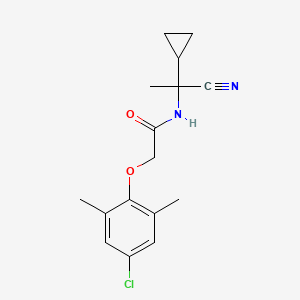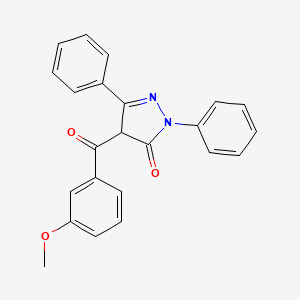
4-(3-methoxybenzoyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methoxybenzoyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one, also known as CUR or curcumin, is a natural polyphenol compound found in turmeric. It has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific research applications.
Applications De Recherche Scientifique
Tautomerism in NH-Pyrazoles
4-(3-Methoxybenzoyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one is related to NH-pyrazoles, which exhibit interesting tautomerism. The structures and tautomerism of these NH-pyrazoles have been studied using X-ray crystallography and NMR spectroscopy, revealing complex patterns of hydrogen bonds and insights into tautomerism in solution and the solid state (Cornago et al., 2009).
Synthesis and Spectroscopic Characterization
Research on pyrazole derivatives includes the synthesis and characterization of Schiff bases tethered 1,2,4-triazole and pyrazole rings. These studies involve spectroscopic characterization, reactivity studies, and evaluation of biological activities, such as antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).
Antidepressant Activities
Pyrazoline derivatives, closely related to the queried compound, have been synthesized and evaluated for their antidepressant activities. The study involved synthesizing various 3,5-diphenyl-2-pyrazoline derivatives and testing their effectiveness in reducing immobility times in mice, indicating potential antidepressant properties (Palaska et al., 2001).
Molecular Docking and Spectroscopic Studies
The compound has been the subject of molecular docking and spectroscopic studies. These research areas focus on characterizing the compound's structure, investigating its reactivity, and exploring potential biological interactions, such as anti-diabetic properties (Karrouchi et al., 2021).
Corrosion Protection Behavior
Another application area involves studying the corrosion protection behavior of related compounds. Investigations using electrochemical and computational approaches have explored how these compounds interact with metal surfaces and their effectiveness in preventing corrosion (Paul et al., 2020).
Synthesis and Bioactivity
Studies have also been conducted on the synthesis and bioactivity of compounds like this compound. These involve synthesizing and characterizing the compound and evaluating its biological activities, such as antioxidant and antibacterial properties (Khotimah et al., 2018).
Propriétés
IUPAC Name |
4-(3-methoxybenzoyl)-2,5-diphenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-28-19-14-8-11-17(15-19)22(26)20-21(16-9-4-2-5-10-16)24-25(23(20)27)18-12-6-3-7-13-18/h2-15,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYJVSHGYOETPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

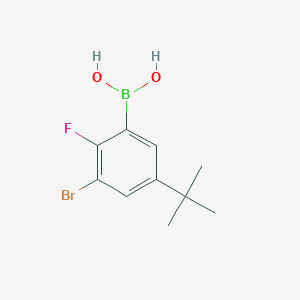
![1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2826250.png)
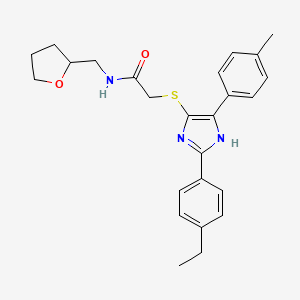
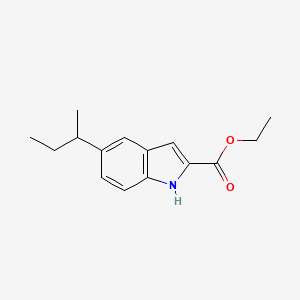

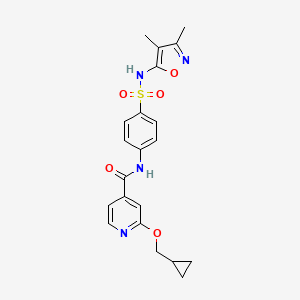

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2826259.png)
![1-[(6-morpholino-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2826261.png)
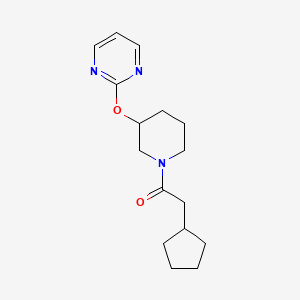
![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2826264.png)
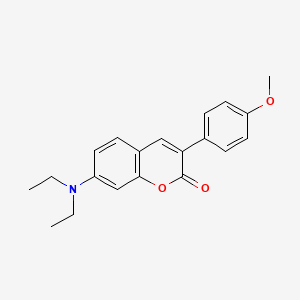
![2-[4,4-Difluoro-1-(2-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2826267.png)
